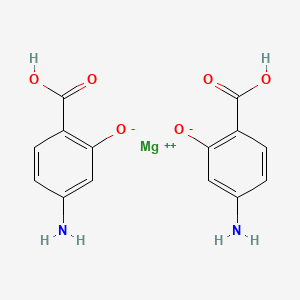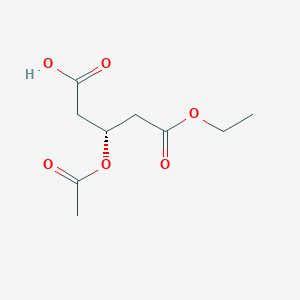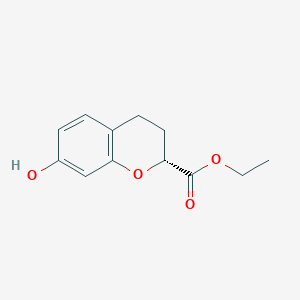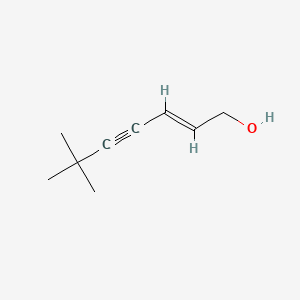
Daidzein Diglucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daidzein Diglucuronide is a metabolite of the isoflavone daidzein, which is primarily found in soybeans and other legumes. This compound is formed through the conjugation of daidzein with glucuronic acid, resulting in a diglucuronide structure. This compound is known for its potential health benefits, including its role in the prevention of hormone-dependent diseases such as breast cancer, prostate cancer, and osteoporosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein Diglucuronide typically involves the enzymatic hydrolysis of daidzin (the glycoside form of daidzein) followed by glucuronidation. One common method is the use of β-glucuronidase enzymes to hydrolyze daidzin into daidzein, which is then conjugated with glucuronic acid using UDP-glucuronosyltransferase enzymes . This process can be optimized using deep eutectic solvents to enhance enzyme activity and stability .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic reactions in bioreactors. The use of deep eutectic solvents and other green chemistry approaches can improve the efficiency and yield of the production process . The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Daidzein Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to its aglycone form, daidzein.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
科学的研究の応用
Daidzein Diglucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other phase II metabolic reactions.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate gene expression.
Medicine: Explored for its potential therapeutic effects in the prevention and treatment of hormone-dependent cancers, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用機序
Daidzein Diglucuronide exerts its effects through several molecular targets and pathways, including:
Estrogen Receptors: It can bind to estrogen receptors, modulating their activity and influencing gene expression.
Antioxidant Pathways: It activates antioxidant pathways, reducing oxidative stress and inflammation.
Cell Signaling: It influences various cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
類似化合物との比較
Similar Compounds
Genistein Diglucuronide: Another isoflavone metabolite with similar health benefits but different molecular targets.
Equol Diglucuronide: A metabolite of equol, which is derived from daidzein and has potent estrogenic activity.
Daidzein Monoglucuronide: A simpler glucuronide conjugate of daidzein with different pharmacokinetic properties
Uniqueness
Daidzein Diglucuronide is unique due to its dual glucuronide conjugation, which enhances its solubility and bioavailability compared to its monoglucuronide counterpart. This dual conjugation also influences its metabolic stability and biological activity, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
335591-27-0 |
|---|---|
分子式 |
C₂₇H₂₆O₁₆ |
分子量 |
606.49 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)
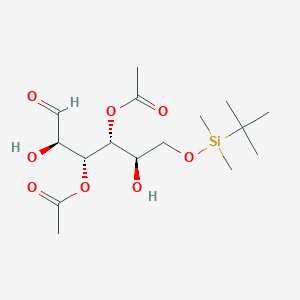
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
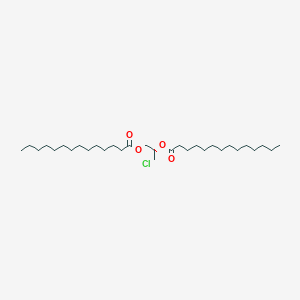
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)
